molecular formula C12H11NS B087249 Ethanethioamide, N-1-naphthalenyl- CAS No. 10319-80-9

Ethanethioamide, N-1-naphthalenyl-

Cat. No. B087249
CAS RN: 10319-80-9
M. Wt: 201.29 g/mol
InChI Key: VCHHDIBIIGAJQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives involves complex chemical reactions and methodologies. For instance, substituted heterocyclic naphthalene diimides, which may share characteristics with "Ethanethioamide, N-1-naphthalenyl-," have been synthesized using a stepwise protocol that includes imidization, nucleophilic displacement, reductive dehalogenation, and oxidation processes (Doria et al., 2009). Another approach involves the solid-state synthesis of naphthalene derivatives by condensing specific precursors in a 1:1 molar ratio, highlighting the versatility in synthetic methods for these compounds (Rajmohan, Ravindran, & Arivazhagan, 2021).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including "Ethanethioamide, N-1-naphthalenyl-," is characterized by complex interactions and conformations. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair conformation in its cyclohexane ring, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving naphthalene derivatives are diverse and can lead to various products with unique properties. For example, naphthalene-1,8-diylbis(diphenylmethylium) acts as an organic two-electron oxidant in oxidative self-coupling reactions of N,N-dialkylanilines, leading to benzidines (Saitoh, Yoshida, & Ichikawa, 2006). This exemplifies the compound's reactivity and its potential for creating diverse chemical structures.

Scientific Research Applications

Heterocyclic Naphthalimides Applications

Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, demonstrate extensive medicinal potential, including anti-cancer, antibacterial, antifungal, antiviral, and anti-inflammatory applications. They interact with various biological entities like DNA, enzymes, and receptors, leading to their significant role in medicinal chemistry. Their applications extend to serving as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medical and biological research (Gong et al., 2016).

Mass Transfer Studies with Naphthalene

The naphthalene sublimation method offers a unique approach to study mass and heat transfer, applicable across various industrial and research applications. This method is instrumental in examining complex flows and geometries, facilitating detailed local transfer coefficient determinations with high accuracy. Its significance lies in understanding and optimizing physical processes within engineering and scientific investigations (Goldstein & Cho, 1995).

Environmental and Biological Relevance

Naphthalene and its derivatives are subject to environmental concerns due to their potential toxicity and prevalence. Research focuses on understanding sources, exposures, and degradation pathways, especially in microbial degradation, which plays a crucial role in the ecological recovery of contaminated sites. The insights into microbial pathways for naphthalene degradation contribute to bioremediation strategies and environmental health considerations (Jia & Batterman, 2010); (Song et al., 2018).

Industrial Applications and Environmental Impacts

Naphthalene's role extends to industrial applications, including its use in surfactants and the challenges associated with its environmental impact. Efforts in reducing polychlorinated naphthalenes emissions and exploring effective wastewater treatment strategies reflect the ongoing research addressing the environmental footprint of naphthalene derivatives. Such studies emphasize the need for innovative solutions to mitigate the environmental risks associated with these compounds (Liu, Cai, & Zheng, 2014); (Alshabib, 2021).

Safety And Hazards

“Ethanethioamide, N-1-naphthalenyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-naphthalen-1-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHDIBIIGAJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065034
Record name Ethanethioamide, N-1-naphthalenyl-
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethioamide, N-1-naphthalenyl-

CAS RN

10319-80-9
Record name N-1-Naphthalenylethanethioamide
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Record name Ethanethioamide, N-1-naphthalenyl-
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Record name Ethanethioamide, N-1-naphthalenyl-
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Record name Ethanethioamide, N-1-naphthalenyl-
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Record name N-(1-naphthyl)thioacetamide
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Record name 1-THIOACETAMIDONAPHTHALENE
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